Increased Lipophilicity (clogP) Relative to the Des-Methyl Analog
The 3-methyl substitution on the thiophene ring of 2-amino-2-(3-methylthiophen-2-yl)acetamide elevates its calculated partition coefficient compared to the unsubstituted 2-amino-2-(thiophen-2-yl)acetamide. The PubChem-computed XLogP3 for the des-methyl analog is -0.4, while Mol-Instincts reports a computed logP of approximately 0.1 for the 3-methyl derivative, representing a ΔlogP of ≈ +0.5 [1] [2]. This increase in lipophilicity is consistent with the established Hansch π-value of +0.52 for a thiophene methyl substituent and predicts enhanced passive membrane permeation.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 0.1 (2-amino-2-(3-methylthiophen-2-yl)acetamide) |
| Comparator Or Baseline | XLogP3 = -0.4 (2-amino-2-(thiophen-2-yl)acetamide, PubChem CID 14774043) |
| Quantified Difference | ΔclogP ≈ +0.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem) and Mol-Instincts predictive model |
Why This Matters
A ΔclogP of +0.5 can translate into a ~3-fold increase in predicted membrane permeability, making the 3-methyl compound a more suitable starting point for CNS-penetrant drug discovery programs.
- [1] PubChem. 2-Amino-2-(thiophen-2-yl)acetamide. CID 14774043. XLogP3 = -0.4. https://pubchem.ncbi.nlm.nih.gov/compound/14774043 View Source
- [2] Mol-Instincts. (2R)-2-amino-2-(3-methylthiophen-2-yl)acetamide. Predicted logP. https://www.molinstincts.com/formula/2R-2-amino-2-3-methylthiophen-2-yl-acetamide-cfwt-C7H10N2OS.html View Source
